Melamine-d6

Übersicht

Beschreibung

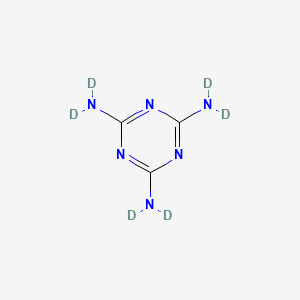

Melamine-d6, also known as 1,3,5-Triazine-2,4,6-triamine-d6, is a deuterated form of melamine. It is a stable isotopic compound where six hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research, particularly in mass spectrometry and nuclear magnetic resonance (NMR) studies due to its unique isotopic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Melamine-d6 is synthesized by the deuteration of melamine. The process involves the exchange of hydrogen atoms in melamine with deuterium atoms. This can be achieved through a reaction with deuterated reagents under controlled conditions. The reaction typically requires a deuterated solvent and a catalyst to facilitate the exchange process .

Industrial Production Methods: The industrial production of this compound follows a similar approach but on a larger scale. The process involves the thermal decomposition of urea in the presence of deuterium oxide (heavy water). The reaction is carried out under high pressure and temperature to ensure complete deuteration. The resulting product is then purified to obtain this compound with high isotopic purity .

Analyse Chemischer Reaktionen

Types of Reactions: Melamine-d6 undergoes various chemical reactions, including:

Substitution Reactions: The deuterium atoms in this compound can be replaced by other atoms or groups under specific conditions.

Condensation Reactions: this compound can react with formaldehyde to form melamine-formaldehyde resins, which are widely used in the production of laminates and adhesives.

Common Reagents and Conditions:

Formaldehyde: Used in the formation of melamine-formaldehyde resins.

Glyoxal: An alternative to formaldehyde for producing melamine-glyoxal resins.

Major Products:

Melamine-Formaldehyde Resins: These are thermosetting polymers used in coatings, laminates, and adhesives.

Melamine-Glyoxal Resins: These resins are used as environmentally friendly alternatives to melamine-formaldehyde resins.

Wissenschaftliche Forschungsanwendungen

2.1 Polymer Synthesis

Melamine-d6 is employed in the synthesis of polymeric materials, particularly melamine-formaldehyde resins. The incorporation of deuterated compounds can influence the thermal stability and mechanical properties of the resulting polymers. Research indicates that using this compound can lead to improved polymer characteristics due to its unique bonding properties .

Case Study: Synthesis of Deuterated Melamine-Formaldehyde Resins

A study demonstrated that resins synthesized with this compound exhibited enhanced thermal resistance compared to those made with non-deuterated melamine. The thermal analysis showed a significant increase in the glass transition temperature (Tg), indicating improved structural integrity under heat .

Biological Applications

3.1 Tracing Metabolic Pathways

The use of this compound in biological studies allows researchers to trace metabolic pathways involving nitrogen-containing compounds. Its deuterium labeling aids in distinguishing between endogenous and exogenous sources of nitrogen in biological systems, facilitating studies on nutrient uptake and metabolism .

Table 2: Applications of this compound in Biological Research

| Application | Description |

|---|---|

| Metabolic Tracing | Used to track nitrogen metabolism in plants and animals |

| Drug Development | Assists in understanding pharmacokinetics of nitrogenous drugs |

| Environmental Studies | Analyzes nitrogen cycling in ecosystems |

Spectroscopic Studies

4.1 Infrared Spectroscopy

This compound has been studied using infrared spectroscopy to understand its vibrational modes compared to non-deuterated counterparts. The substitution of hydrogen with deuterium alters the vibrational frequencies, providing insights into molecular interactions and bonding characteristics .

Case Study: Infrared Spectral Analysis

A comprehensive analysis revealed that the infrared spectra of this compound showed distinct shifts in absorption peaks, which were attributed to the heavier deuterium atoms affecting bond vibrations. This information is crucial for characterizing materials where precise molecular interactions are essential .

Wirkmechanismus

The mechanism of action of melamine-d6 is primarily related to its role as a tracer in analytical studies. The deuterium atoms in this compound provide distinct signals in mass spectrometry and NMR spectroscopy, allowing researchers to track the compound’s behavior in various chemical and biological systems. This makes it an invaluable tool for studying reaction mechanisms, metabolic pathways, and environmental processes .

Vergleich Mit ähnlichen Verbindungen

Melamine: The non-deuterated form of melamine.

Melamine-13C3: A carbon-13 labeled form of melamine.

Melamine-15N3: A nitrogen-15 labeled form of melamine

Uniqueness of Melamine-d6:

Isotopic Labeling: The presence of deuterium atoms makes this compound unique compared to its non-deuterated counterpart.

Analytical Applications: Its use as an internal standard in mass spectrometry and NMR spectroscopy sets it apart from other isotopically labeled compounds

This compound’s unique isotopic properties and wide range of applications make it a valuable compound in scientific research and industrial applications.

Biologische Aktivität

Melamine-d6 is a deuterated form of melamine, a compound known for its applications in various industries, including plastics, adhesives, and coatings. Its biological activity has garnered attention, particularly in the context of toxicology and pharmacology. This article explores the biological activity of this compound, including its synthesis, potential health effects, and applications in research.

Synthesis and Properties

This compound is synthesized by deuterating melamine, which involves substituting hydrogen atoms with deuterium. This modification enhances its stability and allows for its use as an internal standard in analytical chemistry. The synthesis typically involves chemical reactions that ensure the integrity of the compound while achieving the desired isotopic labeling .

Toxicological Profile

Melamine itself has been associated with various health risks, primarily due to its potential carcinogenic effects. Studies have shown that melamine can induce urinary bladder and ureteral carcinomas in male rats, while only causing urinary hyperplasia in male mice . The biological activity of this compound may reflect similar toxicological properties due to its structural similarity to melamine.

- Carcinogenicity : Research indicates that melamine can lead to the formation of carcinogenic compounds when metabolized. The implications for this compound are still under investigation, but its use in studies may help elucidate these mechanisms without introducing additional variables from non-deuterated compounds.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds related to melamine. While specific data on this compound's antimicrobial activity is limited, derivatives of melamine have shown promising results against various pathogens . This suggests that further investigation into this compound could yield insights into its potential as an antimicrobial agent.

Case Studies

- Carcinogenicity Assessment : A study involving the administration of melamine to laboratory rats demonstrated significant tumor formation in the urinary tract. This case highlights the importance of understanding the biological implications of both melamine and its isotopically labeled counterpart, this compound .

- Analytical Applications : this compound has been utilized as an internal standard in mass spectrometry to improve the accuracy of quantifying other compounds. Its unique isotopic signature allows researchers to distinguish between similar molecules in complex mixtures, enhancing analytical precision .

Research Findings

Eigenschaften

IUPAC Name |

2-N,2-N,4-N,4-N,6-N,6-N-hexadeuterio-1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N6/c4-1-7-2(5)9-3(6)8-1/h(H6,4,5,6,7,8,9)/i/hD6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDSHMPZPIAZGSV-YIKVAAQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]N([2H])C1=NC(=NC(=N1)N([2H])[2H])N([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662064 | |

| Record name | 1,3,5-Triazine-2,4,6-(~2~H_6_)triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13550-89-5 | |

| Record name | 1,3,5-Triazine-2,4,6-triamine-N2,N2,N4,N4,N6,N6-d6 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13550-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4,6-(~2~H_6_)triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Melamine-d6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.